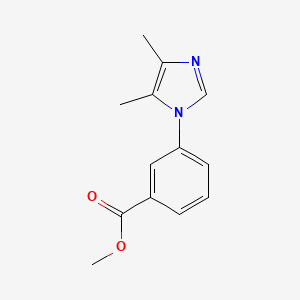

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a benzoate ester linked to an imidazole ring substituted with two methyl groups at positions 4 and 5.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines. One common method involves the reaction of 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst to form the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents or nucleophiles such as alkyl halides or amines can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its imidazole core, which is present in many pharmacologically active compounds.

Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The ester group may undergo hydrolysis, releasing the active imidazole derivative.

Comparison with Similar Compounds

Similar Compounds

Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but without the methyl groups on the imidazole ring.

1,3-Dimethyl-1H-imidazol-3-ium derivatives: Compounds with similar imidazole cores but different substituents.

Uniqueness

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the ester group also adds to its versatility in various applications .

Biological Activity

Methyl 3-(4,5-dimethyl-1H-imidazol-1-yl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula:

- Molecular Formula : C13H14N2O2

- Molecular Weight : 230.26 g/mol

The compound features an imidazole ring substituted with methyl groups at the 4 and 5 positions, which is linked to a benzoate moiety. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole compounds exhibit significant antimicrobial properties. Studies have evaluated the in vitro activity of various imidazole derivatives against a range of pathogens.

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound | Pathogen | MIC (µg/ml) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 50 | |

| Compound B | Escherichia coli | 25 | |

| This compound | Candida albicans | 100 | |

| Compound C | Pseudomonas aeruginosa | 12.5 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound shows moderate activity against certain fungi like Candida albicans, suggesting potential as an antifungal agent.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the imidazole ring is known to enhance interaction with biological targets such as enzymes and receptors.

Research indicates that modifications to the imidazole ring or the benzoate group can significantly alter the compound's potency and selectivity against specific pathogens. For example:

- Substituents on the Imidazole Ring : Variations in methyl substitution can lead to different activity profiles.

- Benzoate Moiety Modifications : Changes in functional groups on the benzoate can enhance lipophilicity and membrane penetration.

Case Study 1: Antibacterial Activity

A study focused on synthesizing various imidazole derivatives, including this compound, evaluated their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that while some derivatives exhibited potent antibacterial effects, this compound showed moderate activity compared to standard antibiotics like ampicillin and ciprofloxacin .

Case Study 2: Antifungal Efficacy

In another investigation, the antifungal activities of several imidazole derivatives were assessed against common fungal strains. This compound demonstrated a significant inhibitory effect on Candida albicans, with an MIC comparable to established antifungal agents . This highlights its potential application in treating fungal infections.

Properties

CAS No. |

647841-38-1 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

methyl 3-(4,5-dimethylimidazol-1-yl)benzoate |

InChI |

InChI=1S/C13H14N2O2/c1-9-10(2)15(8-14-9)12-6-4-5-11(7-12)13(16)17-3/h4-8H,1-3H3 |

InChI Key |

RBQFVUCVQPFAFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C=N1)C2=CC=CC(=C2)C(=O)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.